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Compound of Interest

Compound Name: 1,7-Dibromoheptane

Cat. No.: B124887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic data for 1,7-dibromoheptane. This

document details the characteristic spectral features, presents quantitative data in a structured

format, and outlines the experimental protocols for data acquisition.

Introduction
1,7-Dibromoheptane (C₇H₁₄Br₂) is a linear haloalkane that serves as a versatile building block

in organic synthesis. Its bifunctional nature, with bromine atoms at the terminal positions,

allows for a variety of chemical transformations, making it a valuable precursor in the synthesis

of pharmaceuticals and other complex organic molecules. Accurate spectroscopic

characterization is crucial for confirming the identity and purity of 1,7-dibromoheptane in

research and development settings. This guide focuses on two primary spectroscopic

techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data
The following sections present the key spectroscopic data for 1,7-dibromoheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 1,7-dibromoheptane, both ¹H and ¹³C NMR spectra are essential for structural
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confirmation.

2.1.1. ¹H NMR Data

The proton NMR spectrum of 1,7-dibromoheptane is characterized by distinct signals

corresponding to the different methylene (CH₂) groups in the aliphatic chain. The chemical

shifts are influenced by the proximity of the electronegative bromine atoms.

Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

Br-CH₂-CH₂-CH₂- 3.41 Triplet 4H

Br-CH₂-CH₂-CH₂- 1.86 Quintet 4H

Br-CH₂-CH₂-CH₂- 1.45 Quintet 4H

-(CH₂)₃-CH₂-(CH₂)₃- 1.35 Quintet 2H

Note: The assignments are based on the expected deshielding effects of the bromine atoms.

2.1.2. ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Assignment Chemical Shift (δ, ppm)

CH₂-Br 33.8

-CH₂-CH₂Br 32.7

-CH₂-CH₂CH₂Br 28.5

-CH₂-CH₂-CH₂- 26.1

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,7-dibromoheptane is characterized by absorptions corresponding to C-H and C-
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Br bond vibrations.

Frequency (cm⁻¹) Intensity Assignment

2930 - 2855 Strong C-H stretching (alkane CH₂)

1465 Medium C-H bending (scissoring)

1255 Medium C-H bending (wagging)

645 Strong C-Br stretching

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of 1,7-
dibromoheptane.

NMR Spectroscopy Protocol
3.1.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 20-30 mg of 1,7-dibromoheptane
directly into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the NMR tube. One specific

protocol suggests using 0.04 mL of 1,7-dibromoheptane in 0.5 mL of CDCl₃.[1]

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample

is completely dissolved and the solution is homogeneous.

3.1.2. Instrument Parameters (¹H NMR)

Spectrometer: 400 MHz NMR Spectrometer

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds
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Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Spectral Width: 0-10 ppm

Temperature: 298 K

3.1.3. Instrument Parameters (¹³C NMR)

Spectrometer: 100 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 512-1024

Spectral Width: 0-220 ppm

Temperature: 298 K

Infrared (IR) Spectroscopy Protocol
The IR spectrum of 1,7-dibromoheptane is typically recorded as a neat liquid.

3.2.1. Sample Preparation

Salt Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Sample Application: Place one to two drops of neat 1,7-dibromoheptane onto the center of

one salt plate.

Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film

between them. Avoid introducing air bubbles.

Mounting: Place the assembled salt plates into the spectrometer's sample holder.
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3.2.2. Instrument Parameters (FTIR)

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Technique: Transmission (Neat)

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty sample holder with clean salt plates

should be collected prior to the sample scan.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the molecular

structure of 1,7-dibromoheptane.
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Spectroscopic Analysis Workflow for 1,7-Dibromoheptane
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Caption: Workflow for NMR and IR spectroscopic analysis of 1,7-dibromoheptane.
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Molecular Structure and NMR Assignments for 1,7-Dibromoheptane
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Caption: Molecular structure of 1,7-dibromoheptane with ¹H and ¹³C NMR assignments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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